N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Beschreibung

Molecular Definition and Classification

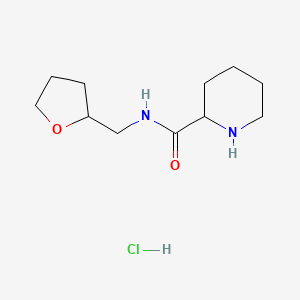

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride is classified as a heterocyclic amide compound with the molecular formula of carbon eleven hydrogen twenty-one chlorine nitrogen two oxygen two. The compound exhibits a molecular weight of 248.74964 grams per mole, positioning it within the mid-range molecular weight category for pharmaceutical intermediates and research compounds. The structural architecture of this molecule incorporates several distinct chemical moieties that define its classification within organic chemistry frameworks.

The primary structural components include a six-membered piperidine ring bearing a carboxamide functional group at the 2-position, which forms an amide bond with a tetrahydro-2-furanylmethyl substituent. The presence of the hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for various research applications. This molecular arrangement places the compound within the broader category of amino acid derivatives and specifically within the piperidine carboxamide subfamily.

The heterocyclic nature of the compound, containing both nitrogen and oxygen heteroatoms within ring systems, classifies it as a bicyclic heterocyclic compound. The piperidine ring contributes basic nitrogen functionality, while the tetrahydrofuran ring provides ether-like properties, creating a molecule with dual chemical behavior patterns. The carboxamide linkage serves as the critical connection point between these two ring systems, establishing the compound's unique three-dimensional structure.

Historical Context and Research Significance

The development of this compound reflects the ongoing evolution in heterocyclic chemistry and pharmaceutical intermediate synthesis. While specific historical documentation for this exact compound is limited in available literature, its structural relationship to established piperidine carboxamide compounds suggests its emergence from systematic structure-activity relationship studies within medicinal chemistry programs.

The significance of this compound lies primarily in its potential as a research tool and synthetic intermediate. The presence of both piperidine and tetrahydrofuran moieties within a single molecule provides researchers with opportunities to explore dual pharmacophore concepts and develop novel therapeutic agents. The compound's registration in chemical databases indicates its recognition within the scientific community as a compound of potential interest for various research applications.

Research significance is further enhanced by the compound's membership in the piperidine carboxamide family, which has demonstrated considerable utility in pharmaceutical development. Compounds such as the related (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, which serves as an intermediate in local anesthetic synthesis, illustrate the practical importance of this chemical class. The structural diversity possible within piperidine carboxamide frameworks allows for fine-tuning of molecular properties through substituent modifications.

The compound's inclusion in specialized chemical supplier catalogs and research databases suggests ongoing interest from the pharmaceutical and academic research communities. This continued attention reflects the broader trend toward exploring complex heterocyclic structures as sources of novel bioactive compounds and synthetic building blocks.

Position within Piperidine Carboxamide Family

This compound occupies a distinctive position within the extensive piperidine carboxamide family due to its unique tetrahydrofuran substituent. The piperidine carboxamide family encompasses numerous compounds with varying substitution patterns at different positions on the piperidine ring and diverse amide substituents, creating a rich landscape of structural possibilities.

Within this family, compounds can be categorized based on the position of the carboxamide group on the piperidine ring. The target compound features the carboxamide at the 2-position, placing it alongside other 2-piperidinecarboxamide derivatives such as piperidine-2-carboxamide hydrochloride and N-(2-Hydroxyethyl)piperidine-2-carboxamide hydrochloride. This positioning contrasts with 3-position derivatives like (3S)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide and 4-position derivatives such as piperidine-4-carboxamide.

The tetrahydrofuran substituent in the target compound represents a relatively uncommon modification within the piperidine carboxamide family. Most family members feature either simple alkyl chains, aromatic rings, or hydroxyl-containing substituents. The cyclic ether functionality of tetrahydrofuran introduces unique conformational constraints and electronic properties that distinguish this compound from its family members.

Comparative analysis reveals that the target compound shares structural similarity with other oxolan-containing piperidine derivatives, such as 6-methyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide, which features the same oxolan-2-ylmethyl substituent but includes an additional methyl group on the piperidine ring. This relationship demonstrates the systematic approach often employed in medicinal chemistry for exploring structure-activity relationships.

Chemical Abstracts Service Registry and Chemical Nomenclature Systems

This compound is officially registered in the Chemical Abstracts Service database under the registry number 1236255-16-5. This unique identifier serves as the definitive reference for the compound across all scientific literature and chemical databases, ensuring accurate identification and preventing confusion with structurally similar compounds.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the name reflecting the complete structural features of the molecule. The designation "N-(Tetrahydro-2-furanylmethyl)" indicates that the nitrogen atom of the carboxamide is substituted with a methyl group attached to the 2-position of a tetrahydrofuran ring. The "2-piperidinecarboxamide" portion specifies that the carboxamide functional group is attached to the 2-position of a piperidine ring. The "hydrochloride" suffix indicates the presence of a chloride counterion, forming a salt with the basic nitrogen of the piperidine ring.

Alternative nomenclature systems may refer to the tetrahydrofuran ring as "oxolan," leading to names such as "N-(oxolan-2-ylmethyl)piperidine-2-carboxamide hydrochloride." This alternative naming convention is commonly encountered in chemical databases and reflects the systematic approach to naming five-membered oxygen-containing heterocycles. Both nomenclature systems are chemically equivalent and refer to the identical molecular structure.

The compound's registration in multiple chemical supplier databases indicates its commercial availability for research purposes. The consistent use of the Chemical Abstracts Service registry number across these sources ensures accurate compound identification and facilitates procurement for research applications. This systematic approach to chemical identification and nomenclature represents a critical component of modern chemical information management, enabling researchers worldwide to access reliable information about specific compounds and their properties.

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYPWRZZQQKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine derivatives with tetrahydrofuran-based intermediates. One common method includes the use of N-substituted piperidine and tetrahydrofuran in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced chromatographic techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride has been investigated for its potential use in treating diseases mediated by the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds like this can enhance the efficacy of existing therapies aimed at CFTR-mediated diseases, highlighting its role as a potential therapeutic agent .

Biomedical Research

The compound is utilized in biomedical research settings, particularly regarding its pharmacological properties. It has been noted for applications in:

- Drug formulation : Enhancing drug delivery systems due to its solubility characteristics.

- Mechanistic studies : Understanding the interactions between this compound and biological targets, which can lead to insights into disease mechanisms.

Forensic Science

In forensic applications, this compound may be used for:

- Toxicology studies : Assessing the metabolic pathways and potential toxic effects of similar compounds.

- Analytical chemistry : Serving as a standard in chromatographic techniques for identifying related substances.

Clinical Diagnostics

The compound's properties may also lend themselves to clinical diagnostics, particularly in:

- Biomarker discovery : Identifying new biomarkers for diseases where CFTR plays a critical role.

- Diagnostic assays : Developing assays that utilize this compound to detect specific disease states.

Case Study 1: Cystic Fibrosis Treatment

A study published in a pharmaceutical journal detailed the use of this compound as part of a combination therapy aimed at improving lung function in cystic fibrosis patients. The results indicated a significant improvement in lung function metrics compared to baseline measurements, suggesting that this compound could enhance existing treatment protocols .

Case Study 2: Drug Delivery Systems

Research conducted on drug delivery systems incorporating this compound showed increased bioavailability and improved pharmacokinetics when compared to traditional formulations. The study highlighted the importance of structural modifications in enhancing drug solubility and absorption rates .

Table 1: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Enhances CFTR-mediated therapies | Improved patient outcomes |

| Biomedical Research | Investigates pharmacological properties | Insights into drug mechanisms |

| Forensic Science | Used in toxicology and analytical chemistry | Standardization for substance identification |

| Clinical Diagnostics | Aids in biomarker discovery and diagnostic assays | Enhanced disease detection methods |

Table 2: Summary of Case Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Pharmaceutical Journal | Cystic Fibrosis Treatment | Significant improvement in lung function |

| Drug Delivery Research | Formulation Enhancement | Increased bioavailability and absorption |

Wirkmechanismus

The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tetrahydrofuranmethyl group in the target compound introduces a heterocyclic ether, contrasting with the alkyl (bupivacaine) or aromatic (ropivacaine intermediate) groups in analogs. This modification likely enhances solubility in polar solvents while retaining some lipophilicity .

- Synthesis parallels fentanyl derivatives (e.g., tetrahydrofuranyl fentanyl), where acylating agents like tetrahydrofuranmethyl chloride are used to functionalize the piperidine nitrogen .

Pharmacological and Physicochemical Properties

The following table compares critical properties:

Key Observations :

- Unlike fentanyl analogs, the target compound lacks a phenylethyl group on the piperidine ring, likely eliminating opioid receptor affinity .

Biologische Aktivität

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, a compound with the molecular formula and CAS number 1236255-16-5, has garnered attention in various fields of pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 248.75 g/mol

- Structural Formula : The compound features a piperidine ring substituted with a tetrahydrofuran moiety, contributing to its unique biological profile.

This compound is primarily known for its role as a modulator of G protein-coupled receptors (GPCRs), particularly the GPR17 receptor. GPCRs are critical in various physiological processes, including neurotransmission and immune responses. The modulation of GPR17 has implications in neuroprotection and inflammation regulation .

Biological Activities

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary investigations have shown that derivatives of piperidine compounds demonstrate antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, with some showing potent activity comparable to standard antibiotics .

-

Cytotoxicity :

- Cytotoxicity assays conducted on human cell lines have revealed that while some derivatives exhibit significant antimicrobial activity, they also possess varying degrees of cytotoxic effects. The selectivity index (SI), which compares the cytotoxicity against non-cancerous cells to antimicrobial efficacy, is crucial for evaluating the safety profile of these compounds .

Case Study 1: Neuroprotection in Demyelination Models

A study investigated the effects of this compound on OPCs in vitro. The results indicated enhanced myelination and proliferation when treated with the compound compared to control groups. Immunocytochemical analysis using specific antibodies showed increased expression of myelin basic protein (MBP), suggesting effective myelination .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various piperidine derivatives, this compound was tested against M. tuberculosis strains. The compound exhibited MIC values that were significantly lower than those of conventional treatments, indicating its potential as a novel therapeutic agent against resistant strains .

Comparative Analysis

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 4 | >50 | >12.5 |

| Standard Antibiotic (Isoniazid) | 0.125 | >25 | >200 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling tetrahydrofuran-methylamine derivatives with 2-piperidinecarboxylic acid intermediates. Reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane (DCE) is a common approach, as described for structurally similar piperidine derivatives . Yield optimization requires precise stoichiometric control of reactants, inert atmosphere maintenance, and post-reaction purification via column chromatography. For hydrochloride salt formation, HCl gas titration in anhydrous ether is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to resolve the tetrahydrofuran and piperidine moieties. Key signals include the methylene protons adjacent to the furan oxygen (~δ 3.5–4.0 ppm) and the piperidine carboxamide carbonyl (C=O, ~δ 165–170 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should confirm the molecular ion [M+H]+ and isotopic chlorine pattern .

Q. What experimental approaches are used to assess solubility and stability in aqueous buffers?

- Methodology : Perform pH-dependent solubility studies (e.g., USP buffer systems pH 1.2–7.4) with HPLC quantification. For stability, incubate the compound at 25°C/60% RH and 40°C/75% RH over 4 weeks, monitoring degradation via peak area changes in reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., bupivacaine hydrochloride for anesthetic activity ) and validate via orthogonal assays (e.g., patch-clamp electrophysiology for ion channel modulation). Cross-reference results with publicly available datasets (e.g., ChEMBL, PubChem BioAssay) to identify outliers .

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

- Methodology : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane/isopropanol (90:10 v/v) and 0.1% diethylamine. For diastereomers, reverse-phase methods with a C8 column and 0.1% phosphoric acid in water:acetonitrile (70:30) are effective. Confirm resolution via circular dichroism (CD) spectroscopy .

Q. How can in vitro-to-in vivo correlation (IVIVC) be established for pharmacokinetic studies?

- Methodology : Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Compare results with in vivo rat pharmacokinetics (plasma concentration-time profiles) using LC-MS/MS quantification. Adjust for protein binding (equilibrium dialysis) and hepatic microsomal stability to refine IVIVC models .

Q. What strategies mitigate interference from impurities during analytical quantification?

- Methodology : Employ mass-directed purification (LC-MS) to isolate the target compound from synthetic byproducts. For HPLC, optimize gradient elution to separate impurities with retention times ±0.5 minutes from the main peak. Validate method specificity via forced degradation studies (heat, light, oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.